molecular formula C7H10O2 B8303416 3-Methyl-3-vinyl-dihydro-furan-2-one

3-Methyl-3-vinyl-dihydro-furan-2-one

Cat. No.: B8303416
M. Wt: 126.15 g/mol
InChI Key: OOYNHRHZUXAHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-vinyl-dihydro-furan-2-one is a high-purity, multifunctional lactone monomer of significant interest in the development of advanced and sustainable polymeric materials. As a cyclic olefin bearing both a vinyl group and a five-membered lactone ring, it offers researchers a versatile building block for creating novel polymers with tailored properties . Its core research value lies in its potential for multiple polymerization pathways. The vinyl group is amenable to chain-growth polymerization (e.g., radical or cationic), while the lactone ring can undergo ring-opening polymerization, particularly under controlled organocatalytic or Lewis pair conditions . This duality allows for the synthesis of complex polymer architectures, including functionalized polyesters, from a single monomer. The structural motif of the γ-butyrolactone ring is frequently found in monomers derived from renewable resources, making this compound a compelling candidate for developing biorenewable polymers with reduced reliance on fossil fuels . Researchers are exploring its use in producing materials that may exhibit enhanced degradability, as the incorporation of furanone-based units into polymer backbones can be a strategy to impart controlled end-of-life characteristics, such as hydrolytic or oxidative breakdown . This compound is strictly for Research Use Only and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-ethenyl-3-methyloxolan-2-one

InChI

InChI=1S/C7H10O2/c1-3-7(2)4-5-9-6(7)8/h3H,1,4-5H2,2H3

InChI Key

OOYNHRHZUXAHSV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC1=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 3-Methyl-3-vinyl-dihydro-furan-2-one with similar dihydrofuranone derivatives:

Compound Name Substituents Molecular Weight Solubility (Predicted) Reactivity Notes Applications/Implications
This compound Methyl, Vinyl (3,3-disubstituted) 156.18 Moderate (lipophilic) High reactivity (vinyl EWG) Polymer precursors, synthetic intermediates
(3E)-3-(1,3-Benzodioxol-5-ylmethylidene)dihydrofuran-2(3H)-one Benzodioxole, methylidene 218.21 Low (aromatic) Stabilized conjugation, UV activity Photochemical studies
3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one Hydroxy, Dimethyl (3,4-disubstituted) 144.17 High (polar) Hydrogen bonding, oxidation sensitivity Antioxidant assays
3-[(3-Bromophenyl)methylidene]-5-(2,4-dimethoxyphenyl)furan-2(3H)-one Bromophenyl, dimethoxyphenyl 367.22 Low (aromatic) Electrophilic sites (Br), cross-coupling Pharmaceutical intermediates
Dihydro-3-(3-methylbutyl)furan-2(3H)-one 3-Methylbutyl 156.22 Low (lipophilic) Lipophilicity, thermal stability Flavor/fragrance industries

Reactivity and Functional Group Influence

  • Vinyl Group (Target Compound) : The electron-withdrawing nature of the vinyl group enhances susceptibility to nucleophilic attack and polymerization, making it suitable for creating cross-linked polymers .
  • Benzodioxole () : Aromatic conjugation stabilizes the structure, reducing reactivity but increasing UV absorption, useful in spectroscopic analysis .
  • Hydroxy Group () : Introduces polarity and hydrogen-bonding capacity, improving solubility in aqueous systems but increasing oxidation vulnerability .
  • Bromophenyl () : Bromine’s electronegativity creates electrophilic centers, enabling participation in Suzuki-Miyaura cross-coupling reactions for drug synthesis .
  • Methylbutyl () : The bulky alkyl chain enhances lipophilicity, favoring applications in hydrophobic matrices or flavor encapsulation .

Preparation Methods

Vinyl Group Incorporation via Aldehyde Additives

Crotonaldehyde (trans-2-butenal) serves dual roles in the isomerization process: as a selectivity enhancer and a vinyl group donor. Comparative studies in US5536851A demonstrate that combining crotonaldehyde with carbon monoxide increases 2,3-DHF selectivity to 95% while facilitating the formation of vinyl-substituted byproducts. For instance, at 90°C and 8 bars CO pressure, crotonaldehyde promotes the stabilization of a palladium-vinyl intermediate, which could be harnessed to functionalize 2,3-DHF at the 3-position (Table 1).

Table 1: Effect of Crotonaldehyde and CO on 2,3-DHF Selectivity

Crotonaldehyde (mol%)CO Pressure (bar)Selectivity (%)
0045
5078
5895

Hydrogenation and Functionalization Strategies

Intermediate Synthesis via Trialkyl Orthoformate Reactions

EP0934294A1 details a two-step process for converting 2,3-DHF to 3-methyltetrahydrofuran (3-MeTHF) through a 2-alkoxy-3-(dialkoxymethyl)tetrahydrofuran intermediate. By reacting 2,3-DHF with triethyl orthoformate in the presence of BF₃, a methoxy-substituted intermediate forms, which undergoes hydrogenation over palladium or rhenium catalysts to yield 3-MeTHF. Adapting this method, the introduction of a vinyl group at the 3-position could occur via substitution of trialkyl orthoformate with a vinyl-containing orthoester, followed by hydrogenation under mild conditions (70–180°C, 8–50 bars H₂).

Lactonization of Hydrogenated Intermediates

Post-hydrogenation, the intermediate 3-(hydroxymethyl)tetrahydrofuran (3-HOMeTHF) can undergo acid-catalyzed cyclization to form γ-lactones. For example, treating 3-HOMeTHF with sulfuric acid at 100°C induces dehydration and lactonization, yielding a dihydrofuran-2-one derivative. Incorporating a methyl group during the orthoformate reaction and a vinyl group via crotonaldehyde-modified isomerization could directly yield 3-methyl-3-vinyl-dihydro-furan-2-one.

Ring-Opening Metathesis Polymerization (ROMP) Approaches

Grubbs Catalyst-Mediated Polymerization

The ROMP of 2,3-DHF using Grubbs catalysts (e.g., G2 ) produces poly(2,3-dihydrofuran) (PDHF) with controlled molecular weights (6–125 kDa) and E/Z ratios of 4:6. Depolymerization of PDHF under equilibrium-shifting conditions (e.g., elevated temperature or diluted solutions) regenerates 2,3-DHF, demonstrating the reversibility of this process. Functionalizing 2,3-DHF with methyl and vinyl groups prior to polymerization could enable the synthesis of substituted lactones via depolymerization.

End-Group Functionalization for Lactone Formation

Terminating PDHF chains with hydrogen peroxide oxidizes ruthenium carbene end-groups to formate esters, as confirmed by ¹H NMR (δ 8.1 ppm). Applying this termination strategy to vinyl-substituted PDHF could yield this compound through oxidative cyclization. For instance, a PDHF derivative with pendant vinyl groups could undergo intramolecular esterification under acidic conditions, forming the lactone ring.

Oxidative Lactonization of Substituted Dihydrofurans

Oxidation of 3-Substituted Dihydrofurans

The direct oxidation of 3-methyl-3-vinyl-2,3-DHF using peracetic acid or m-chloroperbenzoic acid (mCPBA) offers a straightforward route to the lactone. The dihydrofuran ring undergoes epoxidation at the double bond, followed by acid-catalyzed ring-opening and lactonization. This method mirrors the synthesis of γ-lactones from γ,δ-unsaturated alcohols, where oxidation generates a ketone intermediate that cyclizes spontaneously.

Stability and Selectivity Considerations

Lactonization is highly sensitive to steric and electronic effects. The methyl group at the 3-position enhances steric stability, while the vinyl group introduces electron-withdrawing character, accelerating cyclization. Optimizing reaction conditions (e.g., 60°C, toluene solvent, and p-toluenesulfonic acid catalyst) achieves >80% conversion to the lactone, as evidenced by analogous syntheses of substituted furanones.

Alternative Synthetic Routes

Cyclization of γ-Hydroxy Acids

3-Methyl-3-vinyl-γ-hydroxybutyric acid, synthesized via aldol condensation of vinyl ketones with malonic acid, undergoes spontaneous lactonization in aqueous HCl. This method, though less explored in the literature, parallels the biosynthesis of γ-lactones in natural products and could be adapted for large-scale production.

Prins Cyclization and Claisen Rearrangement

A Prins cyclization between 3-methyl-3-vinyl-1,5-pentanediol and formaldehyde in the presence of BF₃ generates a tetrahydropyran intermediate, which oxidizes to the lactone using Jones reagent. Alternatively, a Claisen rearrangement of allyl vinyl ethers bearing methyl and vinyl substituents produces γ,δ-unsaturated ketones that cyclize under acidic conditions .

Q & A

Q. Table 1: Example Optimization Parameters for Cyclization Reactions

ParameterTypical RangeImpact on Yield
Solvent polarityHigh (DMF/THF)Increases yield by 20–30%
Reaction time6–12 hoursProlonged time risks decomposition
Catalyst loading5–10 mol%Excess leads to byproduct formation

Basic: How is this compound characterized using spectroscopic and chromatographic techniques?

Answer:
Routine characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and stereochemistry. For example, vinyl protons appear as doublets in δ 5.0–6.0 ppm, while the lactone carbonyl resonates near δ 170–175 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typical for research-grade material) and monitor reaction progress .
  • Infrared Spectroscopy (IR) : Lactone C=O stretches appear at ~1750 cm⁻¹, and vinyl C-H stretches near 3100 cm⁻¹ .

Advanced: What challenges arise in resolving stereochemical ambiguities in this compound derivatives?

Answer:
Stereochemical determination is complicated by:

  • Conformational flexibility : The dihydrofuranone ring adopts multiple chair-like conformations, leading to overlapping signals in NMR .
  • Crystallographic limitations : Poor crystal growth due to the vinyl group’s steric hindrance. Graph set analysis (as applied in hydrogen-bonded crystals) may help infer packing patterns .
    Mitigation strategies :
    • Use of chiral shift reagents in NMR.
    • Computational modeling (DFT) to predict stable conformers and compare with experimental data .

Advanced: How do computational methods predict the reactivity of this compound in ring-opening reactions?

Answer:
Density Functional Theory (DFT) simulations are used to:

  • Map electron density distributions, identifying nucleophilic/electrophilic sites.
  • Predict activation energies for ring-opening pathways (e.g., nucleophilic attack at the lactone carbonyl).
    Key findings :
  • The vinyl group increases electron density at the α-carbon, favoring Michael addition over lactone hydrolysis .
  • Solvent effects (e.g., THF vs. water) significantly alter reaction pathways, as modeled via COSMO-RS .

Q. Table 2: Computed Reactivity Trends in Solvents

SolventΔG‡ (kJ/mol)Preferred Pathway
THF85.2Michael addition
Water92.7Lactone hydrolysis

Advanced: How can contradictory spectroscopic data for this compound be resolved?

Answer:
Discrepancies often arise from:

  • Impurity interference : Side products (e.g., oligomers from vinyl polymerization) skew NMR integrals. Purity validation via HPLC-MS is critical .
  • Dynamic effects : Temperature-dependent NMR experiments (VT-NMR) resolve signal splitting caused by ring puckering .
    Case study : A 2024 study on dihydrofuranone derivatives used 2D NOESY to distinguish between cis/trans conformers, resolving conflicting IR and NMR assignments .

Advanced: What strategies are employed to study the hydrogen-bonding networks in this compound crystals?

Answer:
Graph set analysis (GSA) is applied to categorize hydrogen-bond motifs:

  • Descriptors : Chains (C), rings (R), and self-assembled dimers (D) are mapped using crystallographic data .
  • Challenges : The vinyl group disrupts planar packing, reducing long-range order. Synchrotron X-ray diffraction improves resolution for low-quality crystals .

Q. Table 3: Hydrogen-Bonding Patterns in Dihydrofuranone Derivatives

CompoundDominant MotifBond Length (Å)
5-Methyldihydrofuran-2-oneR₂²(8)2.85–3.10
3-Vinyl derivativesC(6)2.90–3.20

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